molecular formula C15H13N3O2S B1462248 N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine CAS No. 1105194-81-7

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Cat. No.: B1462248
CAS No.: 1105194-81-7
M. Wt: 299.3 g/mol
InChI Key: KOGCEJAIIRWTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is a complex organic compound that features a unique structure combining a pyridine ring, a dioxin ring, and a benzothiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dioxin Ring: The dioxin ring can be introduced through a cyclization reaction involving a diol and an appropriate dihalide.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a halomethyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
  • N-(pyridin-4-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Uniqueness

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-10(8-16-3-1)9-17-15-18-11-6-12-13(7-14(11)21-15)20-5-4-19-12/h1-3,6-8H,4-5,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGCEJAIIRWTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Reactant of Route 5
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.